3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: is a heterocyclic compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to a pyrrolo[1,2-b]pyrazole ring system. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the reaction of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole with appropriate reagents under controlled conditions . One common method includes the use of dibromoformoxime and 2-methylpropene in the presence of a base .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and chemical manufacturing facilities that specialize in heterocyclic compounds. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: Reduced derivatives with modified ring structures.
Scientific Research Applications
Chemistry: 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the development of new drugs targeting specific enzymes and receptors. Its derivatives have shown promise in preclinical studies for their antimicrobial and anticancer properties .
Industry: The compound is utilized in the development of new materials with specific electronic and optical properties. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Uniqueness: 3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the dimethyl groups enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
3-bromo-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2)3-7-6(9)4-10-11(7)5-8/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHPGMLRFVKANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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